6-Heptyl-5,6-dihydro-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-heptyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h7,10-11H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXKXKPWKNYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC=CC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864674 | |
| Record name | 6-Heptyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, clear, light yellow liquid | |
| Record name | 6-Heptyl-5,6-dihydro-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5-Hydroxy-2-dodecenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/100/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
315.00 to 317.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 6-Heptyl-5,6-dihydro-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in fat, ethanol, propylene glycol and triacetin | |
| Record name | 5-Hydroxy-2-dodecenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/100/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.470-1.480 | |
| Record name | 5-Hydroxy-2-dodecenoic acid delta-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/100/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16400-72-9 | |
| Record name | 2-Dodecen-5-olide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2-dodecenoic acid delta-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, 6-heptyl-5,6-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Heptyl-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-heptyl-5,6-dihydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-2-DODECENOIC ACID .DELTA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/407E8N1CFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 6-Heptyl-5,6-dihydro-2H-pyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Dereplication Methodologies for 6 Heptyl 5,6 Dihydro 2h Pyran 2 One
Extraction and Purification from Microbial Sources
While specific protocols for the isolation of 6-heptyl-5,6-dihydro-2H-pyran-2-one from Streptomyces fungicidicus and Serratia plymuthica are not extensively detailed in publicly available literature, general methodologies for the extraction of secondary metabolites from these bacterial genera provide a foundational approach.
Isolation from Streptomyces fungicidicus
The genus Streptomyces is a well-documented source of a vast array of bioactive secondary metabolites, including various polyketides to which pyranones belong. A general strategy for the isolation of such compounds from a Streptomyces fermentation broth typically involves solvent extraction. For instance, studies on other Streptomyces species have successfully used ethyl acetate (B1210297) to extract secondary metabolites from the culture broth. nih.govmdpi.com
Following extraction, the crude extract is often subjected to chromatographic techniques to separate the compounds of interest. A new cytotoxic 2H-pyran compound has been isolated from a Streptomyces species by acid treatment of the fermentation broth, followed by purification steps. nih.gov This suggests that alterations in pH could be a critical step in the isolation of certain pyran derivatives. The final purification would likely involve preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Recovery from Serratia plymuthica
Serratia plymuthica is known to produce a variety of secondary metabolites with diverse biological activities. juniperpublishers.comresearchgate.net The recovery of this compound from this bacterium would likely follow a similar path of solvent extraction and chromatographic separation. Research on Serratia plymuthica UBCF_13 has indicated the use of solvent systems such as ethyl acetate-hexane and ethyl acetate-methanol for the separation of its secondary metabolites using thin-layer chromatography (TLC). globalauthorid.com This initial separation provides guidance for developing a more refined column chromatography and ultimately an HPLC method for the isolation of the target compound. A study on the metabolic profiling of Serratia plymuthica involved the extraction of metabolites from agar (B569324) medium using 75% methanol. nih.gov
| Microbial Source | General Extraction Solvent | Potential Purification Techniques |
| Streptomyces fungicidicus | Ethyl acetate | Column Chromatography, Preparative HPLC |
| Serratia plymuthica | Ethyl acetate, Methanol | Thin-Layer Chromatography, Column Chromatography, Preparative HPLC |
Isolation from Plant Species
The presence of this compound and related compounds is well-established in the plant genus Hyptis.
Identification in Hyptis Species (Lamiaceae)
Phytochemical investigations of various Hyptis species have consistently revealed the presence of α,β-unsaturated lactones, including this compound derivatives. nih.gov These compounds are considered characteristic chemical markers for this genus.
For example, the essential oil of Hyptis pectinata has been a subject of study, with its chemical composition being analyzed through hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov While this method is primarily for volatile compounds, it has been instrumental in identifying various terpenoids and other constituents. The non-volatile components, including pyranones, are typically extracted using solvents of increasing polarity.
In a study of Hyptis colombiana, a pyranone was identified as a main constituent in hydroethanolic extracts. nih.govnih.gov The analysis was performed using ultra-high-performance liquid chromatography coupled with electrospray ionization and Orbitrap mass spectrometry (UHPLC-ESI-Orbitrap-MS), a powerful technique for the identification and quantification of known and unknown compounds in complex mixtures. nih.govnih.gov
| Hyptis Species | Extraction/Analysis Method | Key Findings |
| Hyptis pectinata | Hydrodistillation, GC-MS | Identification of various essential oil components. researchgate.netnih.gov |
| Hyptis colombiana | Hydroethanolic Extraction, UHPLC-ESI-Orbitrap-MS | A pyranone was identified as a major secondary metabolite. nih.govnih.gov |
| Hyptis monticola | Not specified | Contains related compounds, monticolides A and B. nih.gov |
Advanced Chromatographic Separation Techniques in Isolation
High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound from complex natural extracts.
High-Performance Liquid Chromatography (HPLC)
The separation of this compound and its analogues is typically achieved using reversed-phase HPLC. A general method for a related compound, 2H-pyran-2-one, 4-hydroxy-6-methyl-, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the effective separation of compounds with varying polarities. The detection of the compound is commonly performed using a UV detector, as the α,β-unsaturated lactone chromophore absorbs UV light.
The analysis of extracts from Hyptis colombiana was carried out using a UHPLC system, which offers higher resolution and faster analysis times compared to conventional HPLC. nih.govnih.gov This advanced technique is particularly useful for the "dereplication" process, where known compounds are rapidly identified in an extract, allowing researchers to focus on novel substances.
| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase | Detection Method |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with acid modifier | UV Detector |
| UHPLC-ESI-Orbitrap-MS | Reversed-phase | Acetonitrile/Water with formic acid | Mass Spectrometry |
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) stands out as a powerful liquid-liquid partition chromatography technique for the separation and purification of natural products. researchgate.netglobalresearchonline.net Unlike traditional chromatography methods that utilize a solid stationary phase, HSCCC employs two immiscible liquid phases, eliminating irreversible sample adsorption and degradation. researchgate.netmdpi.com This method offers significant advantages, including high sample loading capacity, high recovery rates, and scalability. researchgate.netd-nb.info
The successful separation of compounds by HSCCC is highly dependent on the selection of a suitable two-phase solvent system. tautobiotech.comnih.gov The partition coefficient (K) of the target compound(s) in the solvent system is a critical parameter. An ideal K value allows for efficient partitioning and resolution of the components in a mixture. nih.gov
For the separation of compounds with structures similar to this compound, various solvent systems have been employed. A common and versatile system is the n-hexane-ethyl acetate-methanol-water (HEMWat) system. mdpi.com For instance, in the separation of withanolides, a HEMWat system with a ratio of 4:8:2:4 (v/v/v/v) was successfully used. mdpi.com Another example is the separation of heat-stable antifungal factor (HSAF), where a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (3:5:4:5, v/v) was optimized. researchgate.net The choice of the mobile phase (either the upper or lower phase of the solvent system) and the flow rate are also critical parameters that are optimized to achieve the best separation. tautobiotech.comresearchgate.net
Table 1: Examples of HSCCC Solvent Systems for the Separation of Related Natural Products
| Target Compound Class | Solvent System (v/v/v/v) | Source |
| Withanolides | n-hexane/ethyl acetate/methanol/water (4:8:2:4) | mdpi.com |
| Heat-Stable Antifungal Factor | n-hexane/ethyl acetate/methanol/water (3:5:4:5) | researchgate.net |
| Ginkgolic Acids | n-heptane/ethyl acetate/methanol/acetic acid (5:4:1:1) | researchgate.net |
| Flavonoids | tert-butyl methyl ether/n-butanol/acetonitrile/water (3:1:1:20) | nih.gov |
This table is interactive. Click on the headers to sort the data.
The isolation of novel biosynthetically related compounds, monticolides A and B, from Hyptis monticola was achieved using high-speed countercurrent chromatography, highlighting the utility of this technique for dihydropyranone natural products. researchgate.netnih.gov
Strategies for Efficient Dereplication of Dihydropyranone Natural Products
Dereplication is the process of rapidly identifying known compounds from a mixture, which allows researchers to focus their efforts on the discovery of novel substances. researchgate.net This is a critical step in natural product research to avoid the time-consuming and costly process of re-isolating and re-characterizing known compounds. researchgate.net
Modern dereplication strategies heavily rely on hyphenated analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS). nih.govmdpi.comnih.gov These methods provide accurate mass measurements and fragmentation patterns, which serve as fingerprints for specific compounds.
The general workflow for dereplication involves:
Sample Preparation: Crude extracts from natural sources, such as plants or microbial fermentations, are prepared. mdpi.comresearchgate.net
LC-HRMS/MS Analysis: The extract is analyzed by LC-HRMS/MS to generate a comprehensive dataset of all ionizable compounds. nih.gov
Data Processing and Database Searching: The acquired mass spectral data is processed using specialized software. nih.gov The molecular formulas are determined, and this information, along with the MS/MS fragmentation patterns, is searched against natural product databases. nih.gov
Structure Annotation: By comparing the experimental data with database entries, known compounds can be quickly identified or "dereplicated." nih.gov
For dihydropyranone natural products, this approach is highly effective. The characteristic fragmentation patterns of the pyran-2-one ring system can aid in their identification within complex mixtures. Molecular networking, an approach that organizes MS/MS data based on spectral similarity, has become a powerful tool for dereplication and for identifying analogues of known compounds. mdpi.com
In cases where a compound is not present in databases, its structure can be tentatively assigned based on detailed analysis of its fragmentation patterns and comparison with related known compounds. nih.gov Final structure elucidation of novel compounds still requires isolation and characterization by nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
Advanced Structural Elucidation and Stereochemical Assignment of 6 Heptyl 5,6 Dihydro 2h Pyran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 6-heptyl-5,6-dihydro-2H-pyran-2-one. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled. researchgate.netemerypharma.com
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. Key signals for the this compound core include the olefinic protons of the α,β-unsaturated lactone, the methine proton at the chiral center C-6, and the methylene (B1212753) protons adjacent to it. acs.orgresearchgate.net The heptyl side chain is characterized by a terminal methyl group and a series of overlapping methylene signals.
The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon atom. researchgate.net Characteristic signals include the carbonyl carbon of the lactone, the olefinic carbons, the oxygenated C-6, and the carbons of the alkyl chain. The chemical shifts are indicative of the electronic environment of each carbon. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Scaffold (Note: Chemical shifts (δ) are reported in ppm. Data is generalized from related structures and may vary based on solvent and specific stereoisomer.)
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 2 | - | ~164.0 (C=O) |
| 3 | ~6.90 (dt) | ~145.0 |
| 4 | ~6.00 (dt) | ~121.0 |
| 5 | ~2.40 (m) | ~30.0 |
| 6 | ~4.40 (m) | ~78.0 |
| 1' | ~1.70 (m) | ~35.0 |
| 2' | ~1.30-1.50 (m) | ~25.0 |
| 3' | ~1.25-1.40 (m) | ~29.0 |
| 4' | ~1.25-1.40 (m) | ~31.8 |
| 5' | ~1.25-1.40 (m) | ~22.6 |
| 6' | ~1.25-1.40 (m) | ~22.6 |
| 7' | ~0.88 (t) | ~14.1 |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the molecule's connectivity. sdsu.edugithub.io
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra show correlations between the olefinic protons (H-3 and H-4), between H-4 and the methylene protons at C-5, and between the C-5 protons and the methine proton at C-6. It also establishes the connectivity within the heptyl side chain. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edugithub.io This allows for the direct assignment of the carbon signal for each protonated carbon, for instance, linking the proton signal at ~4.40 ppm to the C-6 carbon at ~78.0 ppm. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons and piecing together different spin systems. youtube.com Key correlations include those from the H-4 proton to the C-2 carbonyl carbon and C-6, and from the H-6 proton to C-4 and C-5, confirming the pyran-2-one ring structure. acs.org
NMR spectroscopy is a powerful tool for differentiating between epimers, which are stereoisomers that differ at only one chiral center. nih.govacs.org In the case of substituted 5,6-dihydro-2H-pyran-2-ones, the relative configuration can be determined by analyzing the proton-proton coupling constants (J-values) and through Nuclear Overhauser Effect (NOE) experiments. researchgate.net
The magnitude of the coupling constant between H-5 and H-6 (J₅,₆), for example, can indicate the dihedral angle between these protons, which in turn depends on the pseudo-axial or pseudo-equatorial orientation of the heptyl group at C-6. researchgate.net NOESY or ROESY experiments, which detect through-space proximity of protons, can reveal correlations between H-6 and H-5, further supporting conformational assignments. researchgate.net For instance, a strong ROESY correlation between H-5 and H-6 might suggest a pseudo-equatorial orientation for the side chain at C-6. researchgate.net Computational methods, such as DFT calculations of NMR chemical shifts and coupling constants, can be used in conjunction with experimental data to provide a more robust conformational and configurational assignment. acs.orgnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight of the compound. acs.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. rsc.org For this compound, the molecular formula is C₁₂H₂₀O₂. uni.lunist.gov HRMS would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The observed mass is then compared to the calculated mass for the proposed formula, with a very small mass error (typically < 5 ppm) confirming the elemental composition. acs.org
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 197.1536 | (Example) 197.1539 | C₁₂H₂₁O₂ |
| [M+Na]⁺ | 219.1356 | (Example) 219.1355 | C₁₂H₂₀O₂Na |
Chiroptical Measurements for Absolute Configuration Assignment
While NMR and MS can define the relative stereochemistry and connectivity, chiroptical methods are required to determine the absolute configuration of the chiral center(s).
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting CD spectrum provides information about the three-dimensional structure. For α,β-unsaturated δ-lactones like this compound, the sign of the Cotton effect for specific electronic transitions (e.g., n→π* and π→π*) can be correlated to the absolute configuration at the C-6 stereocenter. acs.orgresearchgate.net
For many 6-substituted-5,6-dihydro-2H-pyran-2-ones, a positive Cotton effect around 260-290 nm is empirically correlated with a C-6(S) configuration, while a negative Cotton effect suggests the C-6(R) configuration. acs.orgresearchgate.net This correlation is often supported by comparing experimental CD spectra with those calculated for different stereoisomers using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). acs.orgnih.gov
Chemical Derivatization Strategies for Stereochemical Confirmation
Chemical derivatization is a powerful strategy employed to resolve stereochemical ambiguities. By reacting a chiral molecule with a chiral derivatizing agent, a pair of diastereomers is formed. Unlike enantiomers, diastereomers exhibit distinct physical properties and, crucially, different NMR spectra, allowing for the determination of the original molecule's absolute configuration.
The Mosher ester method is a widely used NMR-based technique for assigning the absolute configuration of secondary alcohols and amines. nih.govumn.edu The method involves the esterification of the alcohol of unknown stereochemistry—in this case, the hydroxyl precursor to the lactone or a synthetically opened version of this compound—with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edustackexchange.com
This process yields two separate diastereomeric esters: the (R)-MTPA ester and the (S)-MTPA ester. nih.gov The key to the analysis lies in the magnetic anisotropy of the phenyl group within the MTPA moiety. In the most stable conformation of these diastereomeric esters, the phenyl group is oriented in such a way that it magnetically shields or deshields nearby protons of the substrate alcohol. libretexts.org This effect is different for the (R)- and (S)-esters, leading to observable differences in the ¹H NMR chemical shifts (δ). nih.gov
The analysis involves a comparative study of the ¹H NMR spectra of the two diastereomers. By calculating the difference in chemical shifts (Δδ) for corresponding protons using the formula Δδ = δS - δR, the absolute configuration of the original alcohol's stereocenter can be reliably deduced. mdpi.com Protons with a positive Δδ value are considered to be on one side of the molecule relative to the MTPA functional group, while those with a negative Δδ value are on the other. libretexts.org Research on related cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones isolated from Hyptis species has utilized Mosher ester analysis in combination with other techniques to confirm their absolute configuration. researchgate.net
Interactive Table 1: Illustrative Mosher Ester Analysis Data
This table demonstrates the principle of Mosher's method. The Δδ (δS - δR) values are calculated from the ¹H NMR chemical shifts of the protons (H) in the (S)-MTPA and (R)-MTPA diastereomeric esters. The sign of the Δδ value helps in assigning the absolute configuration around the carbinol center.
| Proton Group | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) |
| L¹ Protons | 4.85 | 4.95 | -0.10 |
| L² Protons | 2.30 | 2.25 | +0.05 |
| Oxymethine H | 5.20 | 5.18 | +0.02 |
Computational Methods in Structural and Stereochemical Elucidation
Computational chemistry offers a suite of powerful tools that complement experimental data, providing deeper insights into molecular structure, conformation, and stereochemistry. These in silico methods are particularly valuable for distinguishing between epimers and understanding the conformational dynamics of flexible molecules like this compound.
Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for predicting NMR chemical shifts of organic molecules. bohrium.comnih.gov The process involves calculating the nuclear magnetic shielding tensors for a molecule whose geometry has been optimized using quantum mechanics. By comparing these computationally predicted chemical shifts with experimentally obtained values, it is possible to distinguish between different stereoisomers. researchgate.net
For compounds like 6-heptyl-5,6-dihydro-2H-pyran-2-ones, DFT calculations can be performed on all possible stereoisomers. The isomer whose calculated NMR spectrum most closely matches the experimental spectrum is assigned as the correct structure. This approach has been successfully used to differentiate between epimers in this class of compounds. researchgate.net The choice of the DFT functional (e.g., PBE0, B3LYP) and basis set is crucial for achieving high accuracy. nih.govnih.gov
Interactive Table 2: Example of DFT-Calculated vs. Experimental ¹³C NMR Shifts for Stereoisomer Assignment
This table illustrates how comparing experimental ¹³C NMR chemical shifts with DFT-predicted values for two possible epimers (Epimer A and Epimer B) can identify the correct structure. The Mean Absolute Error (MAE) is a key metric, with the lower value indicating a better fit.
| Carbon | δ Experimental (ppm) | δ Calculated (Epimer A) (ppm) | δ Calculated (Epimer B) (ppm) |
| C-2 | 164.5 | 165.1 | 164.8 |
| C-3 | 121.0 | 121.3 | 121.2 |
| C-4 | 145.2 | 145.8 | 145.4 |
| C-5 | 30.8 | 31.5 | 30.9 |
| C-6 | 78.5 | 79.2 | 78.6 |
| MAE | 0.56 | 0.18 |
The vicinal proton-proton coupling constant (³JHH) is a powerful experimental parameter for determining molecular conformation, as its magnitude is directly related to the dihedral angle between the coupled protons, a relationship famously described by the Karplus equation. conflex.net DFT methods can be employed to calculate these J-coupling constants for various low-energy conformations of a molecule. researchgate.net
For the 5,6-dihydro-2H-pyran-2-one ring system, which can adopt different conformations (such as half-chair or twist-boat), comparing the DFT-calculated ³JHH values with those measured from ¹H NMR spectra allows for the determination of the predominant conformation in solution. researchgate.net A detailed analysis matching experimental and calculated coupling constants was instrumental in confirming the absolute configuration and revealing the conformational preferences of related pyranones isolated from Hyptis. researchgate.net
Chemical correlation is a classical yet definitive method for establishing the absolute configuration of a molecule. This strategy involves chemically transforming a compound of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa, without affecting the chiral center .
This creates an unambiguous link between the two compounds. In the context of this compound, if its stereochemistry is unknown, it could potentially be confirmed by a selective chemical reaction (e.g., reduction or oxidation) that converts it into a known natural product or a synthetic standard. Studies on cytotoxic pyranones have used a combination of chemical correlations, chiroptical measurements, and spectroscopic analyses to provide conclusive stereochemical assignments. researchgate.net
Synthetic Approaches and Chemical Transformations of 6 Heptyl 5,6 Dihydro 2h Pyran 2 One
Total Synthesis Strategies for 6-Heptyl-5,6-dihydro-2H-pyran-2-one and Related Dihydropyranones (e.g., Monticolides)
The synthesis of this compound and its analogs can be achieved through various strategic approaches developed for the broader family of 5,6-dihydropyran-2-ones. These heterocyclic compounds are prevalent in numerous natural products, driving the development of diverse synthetic routes. rsc.org
General synthetic strategies often involve cyclization reactions. A straightforward, one-step procedure involves the reaction of vinylacetic acid with an appropriate aldehyde, in this case, octanal (B89490) (for the heptyl side chain), and paraformaldehyde in the presence of an acid catalyst. chemistryviews.orgorgsyn.org Another common approach is the reductive cyclization of a corresponding 5-hydroxy-2-alkynoic acid. chemistryviews.orgorgsyn.org
More advanced and stereoselective methods have also been developed. These include:
Ring-Closing Metathesis (RCM): This powerful reaction is a key step in the synthesis of various dihydropyranone-containing natural products. sigmaaldrich.com The strategy typically involves creating a diene precursor containing an ester group, which then undergoes RCM to form the six-membered lactone ring.
Iodine-Induced Electrophilic Cyclization: A practical stereoselective synthesis of a (6S)-5,6,dihydro-6-[(2R)-2-hydroxy-6-phenyl hexyl]-2H-pyran-2-one, a related natural product, utilized a diastereoselective iodine-induced electrophilic cyclization as a key step. harvard.edu
Hetero-Diels-Alder Reactions: The [4+2] cycloaddition between a diene and an aldehyde or other dienophile can be a highly effective method for constructing the dihydropyranone core. researchgate.net
Gold-Catalyzed Annulation: A highly enantioselective synthesis of α,β-unsaturated δ-lactones has been reported via a gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes. nih.gov
The total synthesis of complex polyhydroxy dihydropyranones, such as the monticolides, often employs chiral pool starting materials to control stereochemistry. For instance, the total synthesis of monticolides A and B has been accomplished starting from tartaric acid, which serves as a four-carbon, four-hydroxy synthon. rsc.org
Table 1: Selected Synthetic Methodologies for Dihydropyranone Scaffolds
| Methodology | Key Features | Relevant Precursors | Reference(s) |
|---|---|---|---|
| Prins-type Cyclization | One-step, acid-catalyzed | Vinylacetic acid, Aldehyde | chemistryviews.org, orgsyn.org |
| Ring-Closing Metathesis | Forms C=C bond of the ring | Acyclic diene ester | sigmaaldrich.com |
| Electrophilic Cyclization | Iodine-induced, stereoselective | Unsaturated hydroxy acid | harvard.edu |
| Asymmetric [4+2] Annulation | Gold(I)-catalyzed, high ee | Propiolates, Alkenes | nih.gov |
| Chiral Pool Synthesis | Starts from enantiopure material | Tartaric acid, Lactic acid | rsc.org, sigmaaldrich.com |
Semi-synthetic Modifications and Derivative Chemistry of the Dihydropyranone Scaffold
The dihydropyranone ring is a versatile scaffold that allows for various chemical modifications to produce derivatives with altered properties. rsc.org Semi-synthetic strategies, starting from a naturally sourced or readily synthesized dihydropyranone, are often employed to create libraries of related compounds for structure-activity relationship (SAR) studies. acgpubs.org Modifications can be targeted at the alkyl substituent, the double bond, or the lactone carbonyl group.
Alkyl Group Substitutions and Their Influence on Reactivity
The identity of the alkyl group at the C-6 position, such as the heptyl group in the title compound, significantly influences the molecule's physicochemical properties and, consequently, its reactivity and biological interactions. The presence of a long alkyl chain like heptyl imparts considerable lipophilicity to the molecule.
Studies on homologous series of other chemical classes have shown that increasing the alkyl chain length generally leads to:
Decreased water solubility: This affects reactivity in aqueous media and can influence how the compound partitions in biological systems.
Increased hydrophobicity: This can enhance binding to lipophilic pockets in enzymes or receptors.
Altered thermal stability: The stability of a compound can be influenced by changes in intermolecular forces and molecular mobility related to the alkyl chain length. umich.edu
In the context of this compound, the long heptyl chain is a key feature. Synthetically, analogues with different alkyl chains can be prepared by using different aldehydes in condensation reactions or by employing various organometallic reagents in addition reactions to a precursor. For example, the enantioselective conjugate addition of Grignard reagents to the parent 5,6-dihydro-2H-pyran-2-one, catalyzed by a chiral phosphine-copper iodide complex, allows for the introduction of various alkyl groups at the 6-position. sigmaaldrich.com The reactivity of these analogs would be expected to vary based on the steric and electronic properties of the introduced alkyl chain. For instance, bulkier alkyl groups might sterically hinder reactions at the adjacent lactone carbonyl.
Mechanistic Investigations of Dihydropyranone Ring Transformations
The chemical reactivity of this compound is dominated by the α,β-unsaturated lactone functionality. This system comprises three key reactive sites: the electrophilic carbonyl carbon, the electrophilic β-carbon, and the C=C double bond.
Oxidation Pathways of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated system in dihydropyranones can undergo various oxidation reactions. A common transformation is the dehydrogenation to the corresponding fully unsaturated 2H-pyran-2-one. This can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. chemistryviews.orgorgsyn.org The mechanism involves allylic bromination followed by elimination of HBr.
The double bond is also susceptible to oxidative cleavage or epoxidation. The atmospheric oxidation of similar α,β-unsaturated ketones, primarily initiated by hydroxyl (OH) radicals, has been studied in depth. umich.edursc.org The OH radical can add to either the α- or β-carbon of the double bond, leading to a cascade of reactions that can result in fragmentation of the molecule. umich.edursc.org While these studies are often focused on atmospheric chemistry, the fundamental mechanisms of radical addition to the activated double bond are relevant.
Reduction Reactions of the Lactone Ring
The reduction of α,β-unsaturated δ-lactones like this compound can proceed with high chemoselectivity, depending on the choice of reducing agent and reaction conditions.
Conjugate Reduction (1,4-Reduction): The C=C double bond can be selectively reduced while leaving the carbonyl group intact. This is a common and synthetically useful transformation. A system of sodium borohydride (B1222165) (NaBH₄) in the presence of triethylamine (B128534) in THF has been shown to be effective for the chemoselective conjugate reduction of unsaturated γ- and δ-lactones to yield the corresponding saturated lactones. researchgate.netrsc.org Catalytic hydrogenation using specific metal catalysts, such as certain rhodium or palladium complexes, can also achieve selective hydrogenation of the C=C bond. chemistryviews.org
Carbonyl Reduction (1,2-Reduction): The ester carbonyl group can be reduced. Stronger hydride reagents like lithium aluminum hydride (LiAlH₄) will typically reduce the lactone to the corresponding diol (5-hydroxy-2-dodecen-1-ol). harvard.edu The use of milder or more specialized reagents can allow for partial reduction. For example, sodium borohydride can reduce some lactones to their corresponding lactols (hemiacetals). umich.edu The Luche reduction (NaBH₄, CeCl₃) is well-known for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, and similar selectivity can be sought for lactones under controlled conditions. rsc.org
Table 2: Selectivity in the Reduction of α,β-Unsaturated δ-Lactones
| Reaction Type | Reagent System | Product | Reference(s) |
|---|---|---|---|
| Conjugate Reduction | NaBH₄, Et₃N, THF | Saturated Lactone | rsc.org, researchgate.net |
| Conjugate Reduction | H₂, Rhodium or Palladium Catalyst | Saturated Lactone | chemistryviews.org |
| Carbonyl Reduction | LiAlH₄ | Diol | harvard.edu |
| Carbonyl Reduction | NaBH₄ (substrate dependent) | Lactol | umich.edu |
Nucleophilic Substitution Reactions at the α,β-Unsaturated Carbonyl Group
Due to the electron-withdrawing nature of the carbonyl group, the β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic conjugate addition or Michael addition, is a cornerstone of the reactivity of this class of compounds. organic-chemistry.org
The mechanism involves the addition of a nucleophile to the β-carbon, which generates a resonance-stabilized enolate intermediate. This enolate is then typically protonated at the α-carbon (often during workup) to yield the saturated 1,4-adduct.
A wide variety of nucleophiles can participate in this reaction, including:
Organometallic reagents: Gilman reagents (lithium diorganocuprates) are particularly effective for 1,4-addition to α,β-unsaturated carbonyls.
Soft nucleophiles: Enolates (as in the Michael reaction), amines, and thiols readily add in a conjugate fashion. organic-chemistry.org
Cyanide: Hydrogen cyanide can add to form 1,4-keto-nitriles.
The reactivity of α,β-unsaturated lactones as Michael acceptors is significant. It has been shown that cyclic α,β-unsaturated lactones are considerably more reactive as electrophiles than their acyclic ester counterparts. This enhanced reactivity makes them potent Michael acceptors in both synthetic and biological contexts.
Cycloaddition Reactions Involving the Dihydropyranone Moiety
The dihydropyranone moiety, specifically the α,β-unsaturated lactone system within this compound, represents a versatile scaffold for various cycloaddition reactions. While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available research, the reactivity of the core 5,6-dihydro-2H-pyran-2-one structure and its derivatives has been explored. These reactions are crucial for the construction of complex polycyclic and heterocyclic systems. The double bond in the lactone ring can participate as a component in several types of pericyclic reactions, primarily acting as a dipolarophile or a dienophile.
The reactivity in these cycloadditions is governed by the electronic nature of the α,β-unsaturated system. The electron-withdrawing character of the carbonyl group polarizes the double bond, making it electron-deficient and thus a suitable partner for electron-rich species in normal-demand cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org The α,β-unsaturated double bond in the dihydropyranone ring allows it to function as a dienophile. In a typical normal-demand Diels-Alder reaction, the dihydropyranone would react with an electron-rich diene. wikipedia.org The reaction is facilitated by the electron-deficient nature of the double bond, which is conjugated to the carbonyl group.
Conversely, in an inverse-electron-demand Diels-Alder reaction, the roles are reversed, with an electron-rich dienophile reacting with an electron-poor diene. wikipedia.org While fully aromatic 2-pyrones are well-known dienes in such reactions, the diene character of 5,6-dihydro-2H-pyran-2-ones is less commonly exploited. acs.orgresearchgate.net
Studies on related dihydropyranone systems, such as 2-alkoxy-2H-pyran-3(6H)-ones, have shown their utility as dienophiles in Diels-Alder reactions with dienes like butadiene and 2,3-dimethylbutadiene. nih.gov These reactions can proceed under thermal conditions or be promoted by Lewis acids to enhance yield and diastereoselectivity. nih.gov The approach of the diene typically occurs from the less sterically hindered face of the dihydropyranone. nih.gov
Table 1: Examples of Diels-Alder Reactions with Dihydropyranone Derivatives
| Dienophile (Dihydropyranone Derivative) | Diene | Conditions | Product(s) | Yield (%) | Diastereoselectivity | Reference |
| 2-Methoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | Toluene, 110 °C, 48 h | Bicyclic cycloadduct | ~50 | >80% | nih.gov |
| 2-Methoxy-2H-pyran-3(6H)-one | 2,3-Dimethylbutadiene | CH₂Cl₂, SnCl₄, -78 °C, 1 h | Bicyclic cycloadduct | ~80 | >94% | nih.gov |
| 2-Methoxy-2H-pyran-3(6H)-one | Butadiene | Toluene, 110 °C, 72 h | Bicyclic cycloadduct | ~50 | >80% | nih.gov |
| 2-((R)-Octan-2-yloxy)-2H-pyran-3(6H)-one | Butadiene | CH₂Cl₂, SnCl₄, -78 °C, 1 h | Bicyclic cycloadduct | ~80 | >94% | nih.gov |
This table presents data for dihydropyranone derivatives as examples of the potential reactivity of the core structure.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
The double bond of the dihydropyranone ring can also act as a dipolarophile in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. wikipedia.org This type of reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system containing four electrons.
A notable example is the reaction of the parent compound, 5,6-dihydro-2H-pyran-2-one, with a cyclic nitrone derived from tartaric acid. nih.gov This reaction proceeds to form a complex polycyclic indolizidine precursor, demonstrating the utility of the dihydropyranone scaffold in synthesizing intricate molecular architectures. nih.gov
Table 2: Example of a 1,3-Dipolar Cycloaddition with a Dihydropyranone
| Dihydropyranone | 1,3-Dipole | Conditions | Product | Yield (%) | Reference |
| 5,6-Dihydro-2H-pyran-2-one | Cyclic nitrone from tartaric acid | Toluene, reflux | (1aR,5aR,5bS,6S,7S)-6,7-Di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran | Not specified | nih.gov |
This table illustrates the reactivity of the parent dihydropyranone structure in a 1,3-dipolar cycloaddition.
[2+2] Photocycloaddition
Biosynthetic Investigations of 6 Heptyl 5,6 Dihydro 2h Pyran 2 One
Proposed Biosynthetic Pathways in Natural Producers (e.g., Fungi, Bacteria, Plants)
The biosynthesis of 6-Heptyl-5,6-dihydro-2H-pyran-2-one is widely believed to follow a polyketide pathway, a common route for the synthesis of a diverse array of secondary metabolites in fungi, bacteria, and plants. This pathway is analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units.
In fungi, particularly species of the genus Trichoderma, which are known producers of related compounds like 6-pentyl-α-pyrone, the biosynthesis is initiated by a polyketide synthase (PKS). The proposed pathway for this compound commences with a starter unit, likely acetyl-CoA, which is then sequentially extended by the addition of malonyl-CoA extender units. For the formation of a C12 compound like this compound, a specific number of condensation cycles are required to build the carbon backbone.
In plants, such as those from the genus Hyptis, the biosynthesis is also presumed to proceed via a PKS-mediated pathway. Plant PKSs, particularly Type III PKSs, are known to produce a variety of aromatic and non-aromatic polyketides. The general mechanism would similarly involve the iterative condensation of acetyl-CoA and malonyl-CoA to form a poly-β-keto chain, which then undergoes cyclization and other modifications to yield the final lactone structure.
The proposed general steps in the biosynthesis are:
Initiation: Loading of a starter unit (e.g., acetyl-CoA) onto the PKS.
Elongation: Iterative condensation with extender units (e.g., malonyl-CoA) to build the polyketide chain.
Processing: Reductive and dehydrative modifications of the growing chain by specific domains within the PKS.
Termination and Cyclization: Release of the polyketide chain from the PKS, often accompanied by intramolecular cyclization to form the δ-lactone ring.
| Organism Type | Proposed Pathway | Key Precursors | Primary Enzyme Type |
| Fungi (Trichoderma spp.) | Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Type I Iterative PKS |
| Plants (Hyptis spp.) | Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Type III PKS |
| Bacteria | Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Type I or Type II PKS |
Enzymatic Mechanisms Involved in Dihydropyranone Ring Formation
The formation of the 5,6-dihydro-2H-pyran-2-one ring is a critical step in the biosynthesis of this compound. This process is catalyzed by specific domains within the polyketide synthase enzyme complex.
The key enzymatic domains and their proposed roles are:
Ketosynthase (KS): Catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain.
Acyltransferase (AT): Selects and loads the starter and extender units onto the acyl carrier protein.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form an α,β-double bond.
Enoyl Reductase (ER): Reduces the α,β-double bond to a saturated bond. The degree of reduction determines the saturation of the final product. For a dihydropyranone, a specific pattern of reduction is required.
Thioesterase (TE) or Product Template (PT) domain: Catalyzes the release of the final polyketide chain from the ACP. This release is often coupled with an intramolecular cyclization (lactonization) to form the stable six-membered δ-lactone ring. The TE domain exhibits substrate specificity and plays a crucial role in determining the final structure of the released molecule.
The formation of the dihydropyranone ring likely proceeds through an intramolecular transesterification reaction where the hydroxyl group at the δ-position of the polyketide chain attacks the thioester linkage to the ACP, leading to the release of the cyclic lactone.
| Enzyme Domain | Function in Dihydropyranone Ring Formation |
| Ketosynthase (KS) | Chain elongation |
| Acyltransferase (AT) | Substrate loading |
| Acyl Carrier Protein (ACP) | Tethers growing chain |
| Ketoreductase (KR) | Reduction of keto groups |
| Dehydratase (DH) | Dehydration to form double bonds |
| Enoyl Reductase (ER) | Reduction of double bonds |
| Thioesterase (TE) | Chain termination and lactonization |
Genetic Studies of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of polyketides are typically organized in biosynthetic gene clusters (BGCs). These clusters contain the gene encoding the core PKS enzyme, as well as genes for any necessary tailoring enzymes, transporters, and regulatory proteins.
While a specific BGC for this compound has not been explicitly characterized, studies on the closely related compound 6-pentyl-α-pyrone in Trichoderma atroviride have identified a conserved PKS gene cluster. It is highly probable that a homologous gene cluster is responsible for the biosynthesis of the heptyl derivative in producing organisms.
A typical pyranone BGC would be expected to contain:
A Type I Iterative PKS Gene: This large, multidomain gene is the cornerstone of the cluster and is responsible for the assembly of the polyketide backbone.
Genes for Tailoring Enzymes: These may include oxidoreductases, transferases, or other enzymes that modify the initial polyketide product.
Regulatory Genes: Transcription factors that control the expression of the other genes in the cluster.
Transporter Genes: Genes encoding proteins that may be involved in the export of the final product out of the cell.
Genomic analysis of Trichoderma species has revealed a multitude of PKS genes, many of which are yet to be linked to a specific product. Comparative genomics and gene knockout studies are powerful tools to identify the specific BGC responsible for this compound biosynthesis.
| Gene Type | Putative Function in this compound Biosynthesis |
| Polyketide Synthase (PKS) | Assembly of the C12 polyketide chain |
| Transcription Factor | Regulation of gene cluster expression |
| Oxidoreductase | Potential post-PKS modifications |
| Transporter | Export of the final compound |
Relationship to Other Biosynthetically Related Lactones and Polyketides
This compound belongs to a large family of polyketide-derived lactones. The structural diversity within this family arises from variations in the PKS-mediated biosynthesis.
Key factors leading to this diversity include:
Starter Unit Selection: The use of different starter units (e.g., propionyl-CoA instead of acetyl-CoA) can lead to branched-chain polyketides.
Number of Elongation Cycles: The number of times the polyketide chain is extended determines the final chain length and thus the size of the alkyl substituent. For instance, the biosynthesis of 6-pentyl-α-pyrone involves one fewer elongation cycle compared to the heptyl derivative.
Degree of Reduction: The selective action of the KR, DH, and ER domains at different steps of the elongation process results in varying degrees of saturation in the final product. This is a key determinant in the formation of saturated lactones, dihydropyranones, or fully unsaturated pyrones.
Post-PKS Modifications: After the initial lactone is formed, it can be further modified by tailoring enzymes, leading to hydroxylations, epoxidations, or other functionalizations.
The study of the biosynthesis of other fungal lactones, such as massoia lactone and other 6-alkyl-α-pyrones, provides valuable insights into the enzymatic logic and genetic architecture that likely govern the formation of this compound. The conservation of PKS domains and gene cluster organization across different fungal species underscores a common evolutionary origin for the biosynthesis of these structurally related and often aromatic compounds.
Biological Activities and Molecular Mechanisms of 6 Heptyl 5,6 Dihydro 2h Pyran 2 One
Antifungal Activity and Modes of Action
6-Heptyl-5,6-dihydro-2H-pyran-2-one has demonstrated notable antifungal properties, primarily through the disruption of essential fungal processes such as spore germination and normal hyphal development.
Inhibition of Spore Germination (e.g., Alternaria solani)
Research has shown that this compound can effectively inhibit the germination of spores from various fungal species. For instance, studies on Alternaria alternata, a fungus closely related to Alternaria solani, have revealed that certain antifungal agents can significantly impede spore germination. nih.govnih.gov While direct studies on Alternaria solani and this compound are not extensively detailed in the provided results, the activity against similar fungi suggests a likely mechanism of action. The inhibition of spore germination is a critical antifungal attribute as it prevents the initial stage of fungal infection and colonization. The process often involves the disruption of cellular respiration and energy production within the spore, preventing it from breaking dormancy and forming a germ tube.
Induction of Hyphal Morphological Changes
Beyond inhibiting spore germination, this compound is known to induce significant morphological changes in fungal hyphae. These alterations are indicative of cellular stress and disruption of normal growth processes. The compound can cause the hyphae, the branching filamentous structures of a fungus, to become swollen, distorted, and irregularly branched. This ultimately compromises the integrity of the fungal mycelium and its ability to absorb nutrients and proliferate. These effects are often linked to the interference with cell wall synthesis or the disruption of the cytoskeleton, leading to uncontrolled and abnormal growth patterns.
Antibacterial Activity and Cellular Targets
The antibacterial potential of this compound and its derivatives has been a subject of investigation, with promising results against clinically significant bacteria.
Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus including MRSA, Vancomycin-Resistant Enterococci)
Derivatives of 2H-pyran-2-one have shown significant antibacterial activity, particularly against Gram-positive bacteria. For example, a novel suite of compounds based on a tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core, which includes a heptyl group, has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) levels of ≤2 μg/mL. nih.govresearchgate.net Furthermore, these compounds have also been found to be highly effective against Enterococcus species, which can include vancomycin-resistant enterococci (VRE). nih.govresearchgate.net VRE are notoriously difficult to treat due to their resistance to the glycopeptide antibiotic vancomycin, which typically works by inhibiting cell wall synthesis. nih.govnih.gov The efficacy of these pyran-2-one derivatives suggests a different or additional mechanism of action that bypasses this resistance.
Table 1: Antibacterial Activity of a Heptyl-Substituted Pyranoquinoline Derivative
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus (MRSA) | Gram-Positive | ≤2 |
| Enterococcus spp. | Gram-Positive | 0.25 |
Structure-Activity Relationship (SAR) Studies for Antibacterial Potency
Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the antibacterial potency of 2H-pyran-2-one derivatives. Research on tricyclic N-alkyl-pyranoquinolones has highlighted the importance of the N-alkyl group in their anti-MRSA activity. nih.gov Initial studies selected an n-heptyl group for these derivatives, drawing an analogy to other biologically active compounds. researchgate.net Further SAR studies focused on substitutions on the carbocyclic ring, particularly at the 9-position, to enhance antibacterial efficacy. nih.gov These investigations aim to identify the key structural features responsible for the potent activity against resistant bacterial strains, guiding the design of new and more effective antibacterial agents. nih.govresearchgate.net
Cytotoxic Effects on Cellular Models and Associated Mechanisms
In addition to its antimicrobial properties, this compound and its related compounds have been found to exhibit cytotoxic effects against various cancer cell lines. These compounds, isolated from species of the Hyptis genus, have shown promise as potential anticancer agents. researchgate.net
Monticolides A and B, which are 6-heptyl-5,6-dihydro-2H-pyran-2-ones, displayed cytotoxic effects against human cancer cell lines including HeLa (cervix) and MCF-7 (breast), with IC50 values below 10 μM. researchgate.net The cytotoxic activity of these α,β-unsaturated δ-lactones is attributed to the 5,6-dihydro-α-pyrone pharmacophore. researchgate.net Molecular docking studies suggest that these compounds have a high affinity for the pironetin-binding site of α-tubulin. researchgate.net This interaction may disrupt microtubule dynamics, which is a critical process for cell division, leading to cell cycle arrest and apoptosis. This proposed mechanism of action is a key area of ongoing research to fully elucidate the cytotoxic potential of these natural products.
Table 2: Cytotoxic Activity of 6-Heptyl-5,6-dihydro-2H-pyran-2-ones (Monticolides A & B)
| Cell Line | Cancer Type | IC50 (μM) |
| HeLa | Cervix | < 10 |
| MCF-7 | Breast | < 10 |
Modulation of Cellular Proliferation in Cancer Cell Lines
The compound this compound, and its closely related analogues, have demonstrated notable cytotoxic effects against various human cancer cell lines in preclinical studies. Research has focused on its ability to inhibit the growth and proliferation of these cells, highlighting its potential as a scaffold for anticancer agent development.
Naturally occurring 6-heptyl-5,6-dihydro-2H-pyran-2-ones, such as monticolides A and B isolated from Hyptis monticola, have shown significant cytotoxicity. researchgate.net These compounds were evaluated against a panel of human cancer cell lines and exhibited potent activity. Specifically, their inhibitory effects were observed against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values indicating strong antiproliferative potential. researchgate.net
The cytotoxic activity of these α,β-unsaturated δ-lactones is a key area of investigation. For instance, monticolides A and B recorded IC₅₀ values below 10 μM against both HeLa and MCF-7 cell lines, signifying a high degree of cell growth inhibition. researchgate.net Further studies on other related 5,6-dihydro-α-pyrone derivatives have also shown efficacy against cell lines such as HT-29 (colon cancer) and P-388 (murine leukemia). nih.govnih.gov
Table 1: Cytotoxic Activity of Monticolides A and B
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Monticolide A | HeLa (Cervix) | < 10 |
| Monticolide A | MCF-7 (Breast) | < 10 |
| Monticolide B | HeLa (Cervix) | < 10 |
| Monticolide B | MCF-7 (Breast) | < 10 |
This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for monticolides A and B, which are examples of 6-heptyl-5,6-dihydro-2H-pyran-2-ones. Data sourced from researchgate.net.
Molecular Docking Studies and Protein Interaction with α-Tubulin
A primary mechanism contributing to the cytotoxic potential of 6-heptyl-5,6-dihydro-2H-pyran-2-ones is their interaction with α-tubulin, a critical component of the cellular cytoskeleton. researchgate.net Molecular docking studies have provided significant insights into this interaction, suggesting that these compounds bind to a specific site on α-tubulin, thereby disrupting microtubule dynamics, which is essential for cell division. researchgate.net
These computational studies indicate a high affinity of 6-heptyl-5,6-dihydro-2H-pyran-2-ones for the pironetin-binding site of α-tubulin. researchgate.net Pironetin is a known microtubule inhibitor that binds to α-tubulin. The binding of this compound analogues to this site is thought to interfere with the formation and function of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
The interaction is stabilized by specific molecular bonds. For example, related compounds have been shown to form hydrogen bonds with key amino acid residues within the binding pocket, such as Lys352. researchgate.net Furthermore, some analogues, like cryptoconcatones F and L, have demonstrated the ability to form a covalent bond with the Cys316 residue of α-tubulin, indicating a potent and potentially irreversible interaction. researchgate.net This covalent modification further solidifies the compound's inhibitory effect on tubulin polymerization. researchgate.net The identification of this series of 5,6-dihydro-α-pyrones as α-tubulin-binding agents underscores their potential as anticancer agents that target the cytoskeleton. researchgate.net
The 5,6-dihydro-α-pyrone Pharmacophore in Cytotoxicity
The cytotoxic activity observed in this compound and related natural products is largely attributed to the 5,6-dihydro-α-pyrone moiety, which acts as a pharmacophore. researchgate.net This α,β-unsaturated δ-lactone structure is the key functional group responsible for the molecule's biological activity. researchgate.net
The electrophilic nature of the α,β-unsaturated system within the pyrone ring makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes. This reactivity is believed to be a crucial factor in its mechanism of action, allowing it to form covalent adducts with cellular targets like the cysteine residues in proteins such as α-tubulin. researchgate.net
Studies on a variety of natural and synthetic 5,6-dihydro-α-pyrones consistently demonstrate their cytotoxic properties against numerous cancer cell lines. nih.govnih.govresearchgate.net For example, brevipolides, which are 5,6-dihydro-α-pyrone derivatives, have shown activity against MCF-7 and HT-29 cancer cells. nih.govresearchgate.net Similarly, other compounds from this class isolated from Cryptocarya pulchinervia were found to significantly inhibit the growth of P-388 murine leukemia cells. nih.gov This body of evidence reinforces the concept that the 5,6-dihydro-α-pyrone scaffold is a privileged structure for the design of cytotoxic agents.
Other Investigated Biological Activities
Beyond its cytotoxic effects, the 5,6-dihydro-α-pyrone chemical class, to which this compound belongs, has been investigated for other potential biological activities in non-human, in vitro settings.
One area of interest is its potential anti-inflammatory activity. A 5,6-dihydro-α-pyrone derivative, compound 7 from Hyptis brevipes, was found to be active in an enzyme-based ELISA NF-κB assay with an ED₅₀ value of 15.3 μM. nih.govresearchgate.net The transcription factor NF-κB is a key regulator of the inflammatory response, and its inhibition suggests a possible anti-inflammatory mechanism. nih.govresearchgate.net Other related pyrone derivatives have also been noted for their anti-inflammatory properties. medchemexpress.comnycu.edu.tw
Additionally, the broader class of pyrone compounds has been explored for antiviral activity. For instance, certain 6-substituted 2H-pyrano[2,3-b]pyridines have demonstrated potent in vitro activity against rhinoviruses and some activity against rotaviruses and enteroviruses. nih.gov While these studies were not conducted on this compound itself, they indicate that the pyrone scaffold may have potential for the development of antiviral agents. medchemexpress.comnih.gov
Advanced Analytical Techniques and Characterization in 6 Heptyl 5,6 Dihydro 2h Pyran 2 One Research
Hyphenated Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of 6-Heptyl-5,6-dihydro-2H-pyran-2-one in intricate matrices such as plant extracts and essential oils.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase within the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference mass spectral data for this compound, which can be used for library matching and confirmation of its presence in a sample. nist.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-5 fused silica capillary column (30 m x 0.25 mm; 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of lactones, especially those that are less volatile or thermally labile. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. High-performance liquid chromatography (HPLC) coupled with mass spectrometry provides high sensitivity and specificity for the identification and quantification of various lactones in biological samples. nih.gov For instance, LC-MS/MS methods have been developed for the quantification of other lactones, such as N-acyl-L-homoserine lactones, directly from biological matrices. nih.gov The development of such methods requires careful consideration of potential in-source conversion between the lactone and its corresponding hydroxy acid, necessitating chromatographic separation for accurate quantification. nih.gov
Advanced Spectroscopic Methods for Conformational Analysis (e.g., Vibrational Spectroscopy)
While Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT) have been pivotal in the conformational analysis of this compound derivatives, advanced spectroscopic techniques such as vibrational spectroscopy offer complementary insights into the molecule's spatial arrangement. researchgate.net
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the molecule's geometry and the chemical environment of its functional groups. FT-IR and Raman spectroscopy are complementary, as some vibrational modes may be more active in one technique than the other. thermofisher.comspectroscopyonline.com
In the context of this compound, FT-IR spectroscopy would be particularly sensitive to the stretching vibration of the carbonyl group (C=O) in the lactone ring, which typically appears as a strong absorption band in the infrared spectrum. The position and shape of this band can provide information about the local environment and potential hydrogen bonding interactions. Raman spectroscopy, on the other hand, would be more sensitive to the C=C double bond in the pyranone ring and the C-C backbone of the heptyl chain. mt.com By analyzing the vibrational spectra and comparing them with theoretical calculations for different possible conformers, researchers can gain a deeper understanding of the most stable three-dimensional structure of the molecule in various states (solid, liquid, or in solution).
Table 2: Potential Vibrational Frequencies for Conformational Analysis of this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
| C=O (lactone) | Stretch | 1720-1780 | FT-IR (strong), Raman (weak) |
| C=C (pyranone ring) | Stretch | 1640-1680 | Raman (strong), FT-IR (variable) |
| C-O-C (lactone) | Asymmetric Stretch | 1200-1300 | FT-IR (strong) |
| C-H (heptyl chain) | Stretch | 2850-2960 | FT-IR (strong), Raman (strong) |
| Ring Puckering | Low-frequency modes | < 400 | Raman |
Quantitative Analysis Methodologies for this compound in Biological Matrices
The quantification of this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range. bioanalysis-zone.com
A validated bioanalytical method for the quantification of this compound would typically involve several key steps:
Sample Preparation: This step is crucial to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the analyte from other components in the extracted sample. A C18 reversed-phase column is often employed for compounds of this polarity.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of this compound and then monitoring for a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interference from the matrix.
The entire method must be rigorously validated according to guidelines from regulatory agencies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.euich.org
Table 3: Key Parameters for a Validated Bioanalytical LC-MS/MS Method
| Validation Parameter | Description and Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. The response from interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). europa.eu |
| Accuracy | The closeness of the measured concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). europa.eunih.gov |
| Precision | The degree of scatter between a series of measurements. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eunih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero standards should be used, and the correlation coefficient (r²) should be consistently ≥ 0.99. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that it does not compromise the accuracy and precision of the assay. europa.eu |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). |
Future Perspectives and Research Gaps for 6 Heptyl 5,6 Dihydro 2h Pyran 2 One Research
Unexplored Biological Targets and Mechanistic Pathways
Current research has identified 6-heptyl-5,6-dihydro-2H-pyran-2-ones as cytotoxic agents with a strong affinity for the pironetin-binding site of α-tubulin. researchgate.netnih.gov This interaction is believed to be a primary contributor to the compound's anticancer potential. researchgate.net While this is a significant finding, the full spectrum of its biological activity likely extends beyond this single mechanism.
Recent studies have highlighted the potent antifungal activity of related compounds like 6-pentyl-2H-pyran-2-one (6PP) against plant pathogens such as Peronophythora litchii. mdpi.com This research implicated the Target of Rapamycin (TOR) pathway as a potential molecular target. mdpi.com However, the precise mechanism by which these dihydropyranones interact with the TOR pathway and whether 6-heptyl-5,6-dihydro-2H-pyran-2-one acts similarly remains an open question. Future research should aim to:
Identify Novel Protein Targets: Employ unbiased screening techniques, such as affinity chromatography and proteomics, to identify other potential protein binding partners for this compound in both cancer cells and pathogenic fungi.
Elucidate Downstream Signaling: Investigate the downstream effects following the compound's interaction with its targets. For instance, a detailed transcriptomic and metabolomic analysis of cells treated with the compound could reveal alterations in key signaling and metabolic pathways beyond tubulin polymerization or the TOR pathway.
Explore Mechanisms in Different Organisms: Given its broad antifungal activity, it is crucial to determine if the mechanism of action is conserved across different fungal species or if it exploits species-specific vulnerabilities.
Development of Novel Synthetic Methodologies for Enantioselective Production
Natural sources provide a complex mixture of stereoisomers, and the biological activity of chiral molecules like this compound is often dependent on their absolute configuration. While general synthetic routes for the 5,6-dihydro-2H-pyran-2-one scaffold exist, such as the reductive cyclization of hydroxy-alkynoic acids or ring-closing metathesis, there is a distinct lack of methodologies specifically designed for the efficient and enantioselective production of the 6-heptyl derivative. orgsyn.orgresearchgate.net
This represents a significant research gap, as access to enantiomerically pure samples is essential for detailed structure-activity relationship (SAR) studies and for developing therapeutically viable candidates. Future synthetic chemistry efforts should focus on:
Asymmetric Catalysis: Developing novel catalytic systems (e.g., organocatalysts or transition-metal catalysts) that can stereoselectively construct the chiral center at the C6 position.
Chiral Pool Synthesis: Devising synthetic pathways that utilize readily available chiral starting materials to install the desired stereochemistry.
Biocatalysis: Exploring the use of enzymes to perform key stereoselective transformations in the synthesis of the target molecule.
The successful development of such methodologies would not only provide access to pure enantiomers of this compound but also facilitate the synthesis of a diverse library of analogues for further biological evaluation.
Chemoinformatic and In Silico Modeling Advances for Lead Optimization
Initial molecular docking studies have provided valuable insight into the binding of 6-heptyl-5,6-dihydro-2H-pyran-2-ones to α-tubulin. researchgate.netnih.gov However, modern computational chemistry offers a much broader toolkit that can accelerate the process of lead optimization. nih.gov By leveraging these in silico strategies, researchers can rationally design new analogues with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should incorporate a range of computational approaches:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on existing and newly synthesized analogues can help identify the key structural features that govern biological activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand interacts with its target protein over time, revealing key binding interactions and conformational changes that are not apparent from static docking poses. mdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of candidates with favorable drug-like properties, thereby reducing late-stage attrition in the drug development pipeline. nih.govnih.gov
Fragment-Based and de novo Design: Computational tools can be used to grow the existing molecular scaffold or design entirely new molecules that fit the binding pocket of the target, potentially leading to compounds with novel intellectual property. researchgate.netscienceopen.com
Integrating these chemoinformatic and modeling techniques into the research workflow will enable a more efficient and targeted approach to optimizing this compound as a lead compound.
Table 1: Proposed In Silico Research Strategies
| Research Goal | Computational Method | Expected Outcome |
| Identify key structural features for activity | Quantitative Structure-Activity Relationship (QSAR) | Predictive models to guide the design of more potent analogues. |
| Understand dynamic ligand-protein interactions | Molecular Dynamics (MD) Simulations | Detailed insight into binding stability and key interactions with targets like α-tubulin. |
| Assess drug-likeness of new analogues | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. |
| Discover novel, potent binders | Fragment-Based/De Novo Drug Design | Generation of new chemical entities with potentially improved properties. |
Ecological Roles and Inter-species Chemical Communication Mediated by Dihydropyranones
The presence of this compound in both plants (Hyptis spp.) and fungi (Trichoderma viride) strongly suggests it plays a role in the ecological interactions of these organisms. researchgate.netnih.govnih.gov Chemicals that mediate interactions between different species are known as allelochemicals. eolss.netncsu.edu Given its known antifungal properties, this compound likely functions as an allomone—a substance that benefits the producer by negatively affecting a receiving species, such as a competing microbe or a herbivore. mdpi.comeolss.net
Despite this, the specific ecological functions of this compound are largely unexplored. Key research questions that need to be addressed include:
Defensive Functions: Does the compound protect Hyptis plants from phytopathogenic fungi or deter insect herbivores? Does it give Trichoderma species a competitive advantage against other soil microbes?
Signaling and Communication: Could the compound act as a signaling molecule in the rhizosphere, influencing the microbial community structure around the roots of Hyptis plants?
Intra-species Communication: While primarily considered for inter-species interactions, it is worth investigating if the compound has any pheromonal activity, mediating behaviors within its own species. ncsu.edu
Investigating these ecological roles requires a multidisciplinary approach, combining chemical ecology, microbiology, and plant science. Such studies would not only enhance our fundamental understanding of chemical communication in nature but could also lead to novel, ecologically-sound applications in agriculture, for example, by using the compound as a natural pesticide. nih.gov
Q & A
Q. Basic
- NMR : 2D experiments (COSY, HSQC, HMBC) identify spin systems and confirm substituent positions (e.g., acetoxy groups at C5′ and C6′) .
- X-ray crystallography : Resolves flexible conformations, as seen in hypurticin derivatives, by analyzing dihedral angles and hydrogen-bonding networks .
- HR-MS : Distinguishes between isobaric compounds (e.g., m/z 231.1229 [M+H]⁺ for C11H18O5) .
How do substituent modifications (e.g., hydroxyl, acetyloxy groups) impact the structure-activity relationship (SAR) of this compound?
Q. Advanced
- Hydroxyl groups : The C5′ hydroxyl in pectinolide E enhances tubulin binding affinity, while acetylation reduces solubility and activity .
- Alkyl chain length : Heptyl chains optimize hydrophobic interactions with α-tubulin’s pironetin-binding site, as shown by molecular docking (docking scores: −9.2 to −11.3 kcal/mol) .
- Stereochemistry : (6R,2′R) configurations exhibit 2–3× higher cytotoxicity than (6S,2′S) isomers due to improved target fit .
What are the best practices for handling and storing this compound in laboratory settings?
Q. Basic
- Storage : Seal in amber vials under inert gas (N2/Ar) at −20°C to prevent oxidation of the α,β-unsaturated lactone .
- Safety : Classified as a flammable liquid (UN 1224). Use fume hoods for syntheses involving CrO3 or LiAlH4 .
What advanced techniques validate the proposed mechanism of action for this compound in anticancer studies?
Q. Advanced
- α-Tubulin binding assays : Surface plasmon resonance (SPR) confirms direct interaction (KD = 0.8–2.1 μM) .
- Cell cycle analysis : Flow cytometry reveals G2/M arrest in HL-60 cells at 5 μM concentrations .
- Transcriptomics : RNA-seq identifies downregulation of PLK1 and AURKB , key mitotic kinases, in treated cells .
How can researchers optimize the enantiomeric purity of this compound derivatives during synthesis?
Q. Advanced
- Chiral auxiliaries : Use (S)-BINOL-based catalysts in asymmetric aldol reactions to achieve >95% ee .
- Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- DFT-guided optimization : Calculate transition-state energies to predict favorable reaction pathways (e.g., ΔG‡ < 20 kcal/mol for Prins cyclization) .
What computational tools are effective for predicting the conformational behavior of flexible this compound derivatives?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers .
- DFT-NMR chemical shift calculations : Compare experimental vs. computed shifts (MAE < 0.3 ppm) to validate epimeric assignments .
- Docking software (AutoDock Vina) : Screen binding poses against α-tubulin (PDB: 1JFF) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
